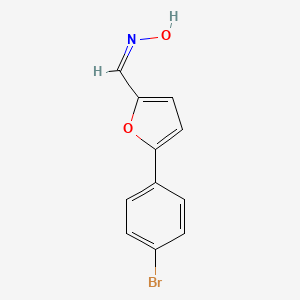
N,N-Bis-(2-salicylideneaminoethyl)-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンは、さまざまな金属イオンと安定な錯体を形成する能力で知られているシッフ塩基配位子です。この化合物は、その6座配位特性により、複数のドナー原子を介して金属イオンと配位できます。そのユニークな構造的および電子的特性により、配位化学および触媒の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンの合成は、通常、サリチルアルデヒドとN,N-ビス(2-アミノエチル)アニリンとの縮合反応によって行われます。反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られたシッフ塩基配位子は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業的生産方法
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンの具体的な工業的生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成手順をスケールアップすることです。これには、反応条件、溶媒の選択、および精製技術の最適化が含まれ、最終生成物の高収率と純度を保証します。
化学反応の分析
反応の種類
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンは、次のようなさまざまな化学反応を起こします。
錯形成: 銅、ニッケル、亜鉛などの金属イオンと安定な錯体を形成します。
酸化: キノン誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、アミン誘導体の形成につながる可能性があります。
置換: 芳香環またはイミン窒素で置換反応が起こる可能性があります。
一般的な試薬と条件
錯形成: 適切な溶媒(例:エタノール、メタノール)の存在下で金属塩(例:塩化銅(II)、酢酸ニッケル(II))。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
置換: ハロゲンまたはアルキル化剤などの求電子試薬。
生成される主な生成物
錯形成: さまざまな配位幾何学を持つ金属-配位子錯体。
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 置換された芳香族またはイミン化合物。
科学研究への応用
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンは、次のような幅広い科学研究への応用があります。
化学: 配位化学において、金属-配位子相互作用と触媒作用を研究するための配位子として使用されます。
生物学: 生物系におけるキレート剤としての可能性について調査されています。
医学: 抗菌や抗がん作用など、その治療効果の可能性を探求しています。
工業: 特定の電子特性を持つセンサー、触媒、材料の開発に利用されています。
科学的研究の応用
N,N-Bis-(2-salicylideneaminoethyl)-aniline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors, catalysts, and materials with specific electronic properties.
作用機序
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンの作用機序は、主に、ドナー原子を介して金属イオンと配位する能力に基づいています。この配位は、金属中心の電子特性に影響を与え、さまざまな触媒作用と生物学的活性をもたらす可能性があります。関与する分子標的と経路は、特定の金属イオンと適用状況によって異なります。
類似化合物との比較
類似化合物
- N,N-ビス-(2-サリチリデンアミノエチル)-エチレンジアミン
- N,N-ビス-(2-サリチリデンアミノエチル)-ピペラジン
- N,N-ビス-(2-サリチリデンアミノエチル)-ジエチレントリアミン
独自性
N,N-ビス-(2-サリチリデンアミノエチル)-アニリンは、アニリンとサリチリデン部分の存在など、その特定の構造的特徴により、ユニークです。これらの特徴は、さまざまな金属イオンと安定な錯体を形成し、多様な化学反応性と用途を示すことを可能にします。
特性
CAS番号 |
52761-19-0 |
|---|---|
分子式 |
C24H25N3O2 |
分子量 |
387.5 g/mol |
IUPAC名 |
2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2 |
InChIキー |
KRFPKOOMJXCUCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)


![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)

![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)

![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)



